2,2-Dibromo-1-(3,4-dimethylphenyl)ethanone
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Overview
Description
2,2-Dibromo-1-(3,4-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O It is a derivative of ethanone, where two bromine atoms are attached to the second carbon, and a 3,4-dimethylphenyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(3,4-dimethylphenyl)ethanone can be synthesized through the bromination of 1-(3,4-dimethylphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(3,4-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxyl groups or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-(3,4-dimethylphenyl)ethanone by using reducing agents like zinc in acetic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products using strong oxidizing agents.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Zinc (Zn) in Acetic Acid: Used for reduction reactions.
Strong Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted ethanones can be formed.
Reduction Products: 1-(3,4-Dimethylphenyl)ethanone.
Oxidation Products: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,2-Dibromo-1-(3,4-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(3,4-dimethylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with methoxy groups instead of methyl groups.
1-(3,4-Dimethylphenyl)ethanone: Lacks the bromine atoms, making it less reactive.
2,2-Dibromo-1-(4-methylphenyl)ethanone: Similar structure but with a single methyl group on the phenyl ring.
Uniqueness
2,2-Dibromo-1-(3,4-dimethylphenyl)ethanone is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to similar compounds. This increased reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C10H10Br2O |
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Molecular Weight |
305.99 g/mol |
IUPAC Name |
2,2-dibromo-1-(3,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-6-3-4-8(5-7(6)2)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
HINTXWQXPVMUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(Br)Br)C |
Origin of Product |
United States |
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